[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate
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Overview
Description
Omega-[(Methylsulfinyl)alkyl]glucosinolate: is an alkylglucosinolate compound that results from the removal of the proton of the hydrogen sulfate group of any omega-[(methylsulfinyl)alkyl]glucosinolic acid . This compound is a plant metabolite produced during metabolic reactions in plants, particularly in the kingdom that includes flowering plants, conifers, and other gymnosperms .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of omega-[(methylsulfinyl)alkyl]glucosinolate involves the extraction and purification of its hydrolysis products from plant sources such as broccoli and Lesquerella fendleri . The process typically includes solvent extraction of autolyzed defatted seed meals, followed by purification using gel filtration chromatography and reversed-phase high-performance liquid chromatography (HPLC) . The purity and confirmation of the compounds are monitored using gas chromatography with flame ionization detection (GC-FID), thin-layer chromatography (TLC), gas chromatography-mass spectroscopy (GC-MS), and nuclear magnetic resonance (NMR) .
Industrial Production Methods: the techniques used for preparative-scale isolation of structurally related glucosinolate hydrolysis products can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: : Omega-[(methylsulfinyl)alkyl]glucosinolate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : The oxidation of omega-[(methylsulfinyl)alkyl]glucosinolate is catalyzed by aliphatic glucosinolate S-oxygenase, which converts the compound into its sulfinyl form using NADPH and O2 .
Major Products: : The major products formed from these reactions include 1-isothiocyanato-3-(methylsulfinyl)propane, 1-isothiocyanato-4-(methylsulfinyl)butane, 4-(methylsulfinyl)butanenitrile, and 5-(methylsulfinyl)pentanenitrile .
Scientific Research Applications
Omega-[(methylsulfinyl)alkyl]glucosinolate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: : In chemistry, it is used to study the structure and reactivity of glucosinolates and their hydrolysis products .
Biology: : In biology, omega-[(methylsulfinyl)alkyl]glucosinolate is studied for its role as a plant metabolite and its involvement in plant defense mechanisms .
Medicine: : In medicine, the compound’s hydrolysis products, such as isothiocyanates, have shown potential anticancer activity against various cancer cell lines .
Industry: : In industry, omega-[(methylsulfinyl)alkyl]glucosinolate and its derivatives are explored for their potential use in developing natural pesticides and herbicides .
Mechanism of Action
The mechanism of action of omega-[(methylsulfinyl)alkyl]glucosinolate involves its hydrolysis by the enzyme myrosinase, which produces biologically active compounds such as isothiocyanates . These hydrolysis products exert their effects by targeting specific molecular pathways and enzymes involved in cellular processes . For example, isothiocyanates can induce apoptosis in cancer cells by modulating signaling pathways and inhibiting the activity of certain enzymes .
Comparison with Similar Compounds
Omega-[(methylsulfinyl)alkyl]glucosinolate is unique among glucosinolates due to its methylsulfinyl group, which imparts distinct chemical and biological properties .
Similar Compounds
- Isothiocyanato-3-(methylsulfinyl)propane
- Isothiocyanato-4-(methylsulfinyl)butane
- Methylsulfinylbutanenitrile
- Methylsulfinylpentanenitrile
These compounds share structural similarities with omega-[(methylsulfinyl)alkyl]glucosinolate but differ in their specific chemical and biological activities .
Properties
Molecular Formula |
C11H20NO10S3- |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |
InChI |
InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/p-1/b12-7-/t6-,8-,9+,10-,11+,24?/m1/s1 |
InChI Key |
PHYYADMVYQURSX-XEAHXTBRSA-M |
Isomeric SMILES |
CS(=O)CCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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